N,N-Dimethyl-1H-indole-1-propylamine
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Overview
Description
N,N-Dimethyl-1H-indole-1-propylamine: is a chemical compound with the molecular formula C13H18N2 and a molecular weight of 202.2954 g/mol . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs . This compound is also known by other names such as N,N-dimethyl-1H-indole-1-propanamine .
Preparation Methods
The synthesis of N,N-Dimethyl-1H-indole-1-propylamine can be achieved through various synthetic routes. One common method involves the reaction of indole with N,N-dimethylpropylamine under specific conditions . The Fischer indole synthesis is another method that can be used, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety .
Chemical Reactions Analysis
N,N-Dimethyl-1H-indole-1-propylamine undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where the dimethylamino group is replaced by other functional groups using reagents like alkyl halides .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides , while reduction may produce indole derivatives with reduced functional groups .
Scientific Research Applications
N,N-Dimethyl-1H-indole-1-propylamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which N,N-Dimethyl-1H-indole-1-propylamine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative .
Comparison with Similar Compounds
N,N-Dimethyl-1H-indole-1-propylamine can be compared with other similar compounds such as:
N,N-Dimethyl-1-propanamine: This compound has a similar structure but lacks the indole ring, making it less versatile in biological applications.
1-(3-Dimethylamino-propyl)-indole: This compound is structurally similar but may have different reactivity and biological properties.
The uniqueness of this compound lies in its indole ring, which imparts significant biological activity and versatility in chemical reactions .
Properties
CAS No. |
20892-46-0 |
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Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
3-indol-1-yl-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H18N2/c1-14(2)9-5-10-15-11-8-12-6-3-4-7-13(12)15/h3-4,6-8,11H,5,9-10H2,1-2H3 |
InChI Key |
VZQZKEYQPBNATK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
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